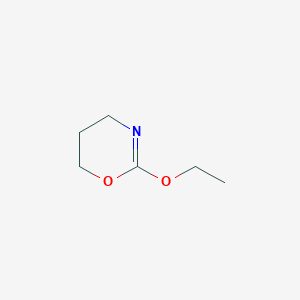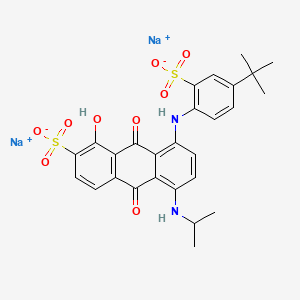
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole is a heterocyclic compound that contains boron, nitrogen, and carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole typically involves the reaction of triphenylborane with azides under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can lead to the formation of boron-hydride species.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce various phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of diseases that involve boron metabolism.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways and lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with similar structural features but different chemical properties.
2,4,5-Triphenylimidazole: A compound with a similar phenyl substitution pattern but different heterocyclic core.
3,4-Dihydro-2H-pyran: A structurally related compound with a different heterocyclic ring system.
Uniqueness
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,4,3-triazaborole is unique due to the presence of boron in its structure, which imparts distinct chemical reactivity and potential applications not found in similar compounds. Its ability to form stable complexes with biomolecules and its versatility in chemical reactions make it a valuable compound in various fields of research.
Propiedades
Número CAS |
77091-62-4 |
|---|---|
Fórmula molecular |
C19H16BN3 |
Peso molecular |
297.2 g/mol |
Nombre IUPAC |
2,3,5-triphenyl-1H-1,2,4,3-triazaborole |
InChI |
InChI=1S/C19H16BN3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H,(H,21,22) |
Clave InChI |
GQMWGSMXQDZRKU-UHFFFAOYSA-N |
SMILES canónico |
B1(N=C(NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


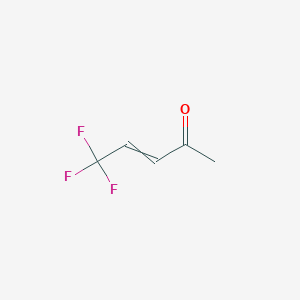
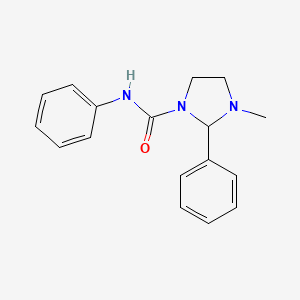
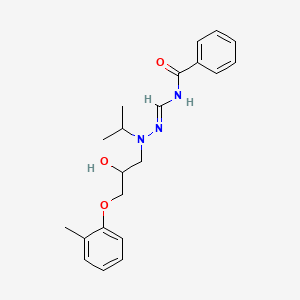
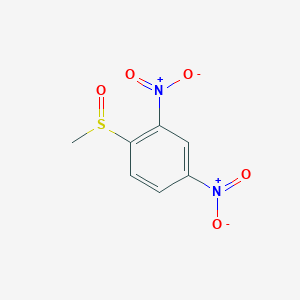
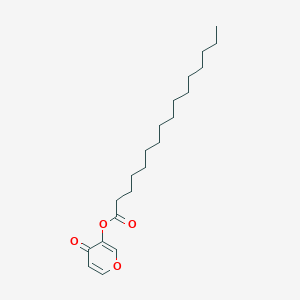
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
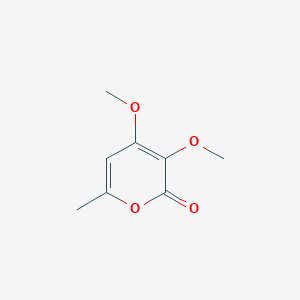
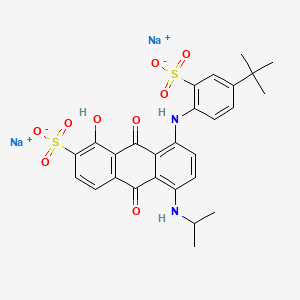
![(2-Azidophenyl)[(E)-(4-chlorophenyl)diazenyl]methanone](/img/structure/B14435906.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
